1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate
Overview
Description
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate is a chemical compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and piperazine moiety can engage in various binding interactions, influencing biochemical pathways and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine
- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Comparison: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate is unique due to the presence of the trihydrate form, which can influence its solubility, stability, and reactivity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S.3H2O/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;;/h1-4,9,15H,5-8H2;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVCFCHFIVYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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